molecular formula C12H28ClN2P B1630993 Bis(diisopropylamino)chlorophosphine CAS No. 56183-63-2

Bis(diisopropylamino)chlorophosphine

Cat. No. B1630993
Key on ui cas rn: 56183-63-2
M. Wt: 266.79 g/mol
InChI Key: FEHUTHGOLLQBNW-UHFFFAOYSA-N
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Patent
US07745591B2

Procedure details

A 5-liter, 3-neck, round-bottom flask was equipped with a Fredrich's condenser, a ground glass stirrer bearing, a silicon rubber septum, and placed under dry argon. Two liters (1,600 grams, 15.9 mmols, 7.0 eq) of anhydrous diisopropyl amine was added to the flask. The diisopropyl amine was diluted by the addition of two liters of anhydrous acetonitrile. The solution was mixed with a mechanical stirrer attached to a glass stir rod and Teflon blade. An ice/water bath was placed under the 5-liter flask, and the amine solution allowed to cool for 30 min. Phosphorus trichloride (313 grams, 2.3 mmols, 1.0 eq) was dissolved in 1 liter of anhydrous acetonitrile in a separate dry 1-liter flask. The mechanical stirrer was set to vigorous stirring and the phosphorus trichloride solution added slowly to the stirring flask by cannula. Once the addition was complete, the ice/water bath was removed, and the reaction was allowed to warm to room temperature. The reaction was stirred overnight and the extent of the reaction determined by 31P NMR of an aliquot of the reaction mixture using an external lock. Complete conversion of the starting material, phosphorus trichloride (δ 201 ppm), into the product at δ 134 ppm, demonstrated completion of the desired reaction. The reaction mixture was filtered to remove the bulk of the diisopropylamine hydrochloride, which had precipitated. The precipitate was washed with anhydrous ether and the filtrates evaporated into a 2-liter round-bottom flask. The resulting evaporated product was a semi-crystalline solid, which was suspended in 1 liter of anhydrous hexanes. The flask was heated on a mantel, to allow the hexanes to boil. The hot liquid was filtered through a Schlenk filter-funnel to remove residual amine hydrochloride. This resulting clear yellow liquid was evaporated to one half the original volume and placed in a freezer to allow the product to recrystallize. The recrystallized product was isolated by filtration and dried in a vacuum desiccator, yielding 447 grams (74% yield).
Quantity
15.9 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
313 g
Type
reactant
Reaction Step Five
Quantity
1 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2].[P:8]([Cl:11])(Cl)Cl>C(#N)C>[CH:1]([N:4]([P:8]([N:4]([CH:5]([CH3:7])[CH3:6])[CH:1]([CH3:3])[CH3:2])[Cl:11])[CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
15.9 mmol
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
2 L
Type
solvent
Smiles
C(C)#N
Step Three
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
313 g
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
1 L
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5-liter, 3-neck, round-bottom flask was equipped with a Fredrich's condenser, a ground glass stirrer bearing
ADDITION
Type
ADDITION
Details
The solution was mixed with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
An ice/water bath was placed under the 5-liter flask
TEMPERATURE
Type
TEMPERATURE
Details
to cool for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
dry 1-liter flask
ADDITION
Type
ADDITION
Details
the phosphorus trichloride solution added slowly to the stirring flask by cannula
ADDITION
Type
ADDITION
Details
Once the addition
CUSTOM
Type
CUSTOM
Details
the ice/water bath was removed
STIRRING
Type
STIRRING
Details
The reaction was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
reaction
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the bulk of the diisopropylamine hydrochloride, which
CUSTOM
Type
CUSTOM
Details
had precipitated
WASH
Type
WASH
Details
The precipitate was washed with anhydrous ether
CUSTOM
Type
CUSTOM
Details
the filtrates evaporated into a 2-liter round-bottom flask
CUSTOM
Type
CUSTOM
Details
The resulting evaporated product
TEMPERATURE
Type
TEMPERATURE
Details
The flask was heated on a mantel
FILTRATION
Type
FILTRATION
Details
The hot liquid was filtered through a Schlenk filter-funnel
CUSTOM
Type
CUSTOM
Details
to remove residual amine hydrochloride
CUSTOM
Type
CUSTOM
Details
This resulting clear yellow liquid was evaporated to one half the original volume
CUSTOM
Type
CUSTOM
Details
to recrystallize
CUSTOM
Type
CUSTOM
Details
The recrystallized product was isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried in a vacuum desiccator
CUSTOM
Type
CUSTOM
Details
yielding 447 grams (74% yield)

Outcomes

Product
Name
Type
Smiles
C(C)(C)N(C(C)C)P(Cl)N(C(C)C)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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